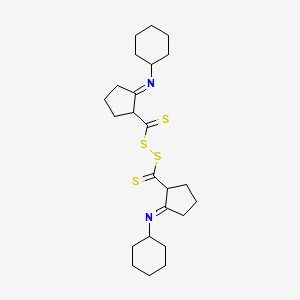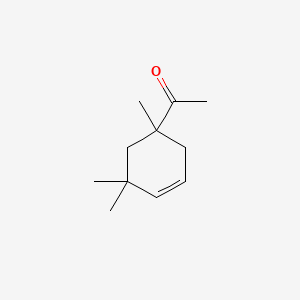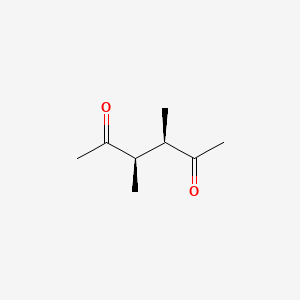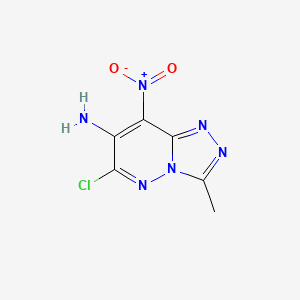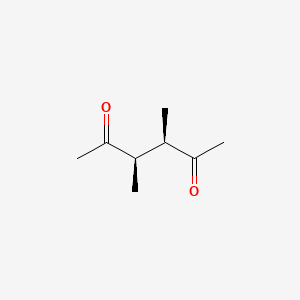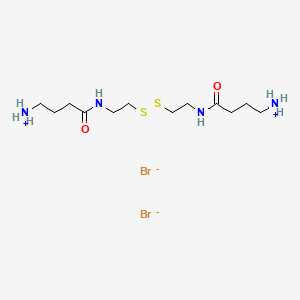
N,N'-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide is a chemical compound known for its unique structure and properties It features a disulfide bond linking two ethylene groups, each attached to a 4-aminobutyramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide typically involves the reaction of 4-aminobutyric acid with dithiodiethylene glycol under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate product. This intermediate is then reacted with hydrobromic acid to yield the final dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(4-pyridylmethyl)-naphthalene diimide
- N,N’-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine
Uniqueness
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide is unique due to its specific disulfide linkage and the presence of 4-aminobutyramide groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes and participate in redox reactions makes it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
104071-88-7 |
|---|---|
Fórmula molecular |
C12H28Br2N4O2S2 |
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
[4-[2-[2-(4-azaniumylbutanoylamino)ethyldisulfanyl]ethylamino]-4-oxobutyl]azanium;dibromide |
InChI |
InChI=1S/C12H26N4O2S2.2BrH/c13-5-1-3-11(17)15-7-9-19-20-10-8-16-12(18)4-2-6-14;;/h1-10,13-14H2,(H,15,17)(H,16,18);2*1H |
Clave InChI |
YIWNCWAXLKUMFU-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NCCSSCCNC(=O)CCC[NH3+])C[NH3+].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


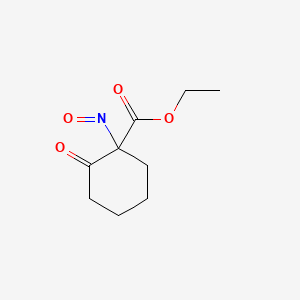
![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
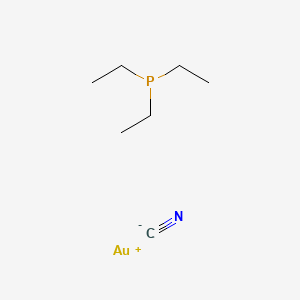

![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
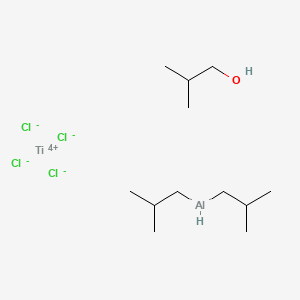
![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
